

1H and 13C NMR spectra of Dihydro-2H-thiopyran-3(4H)-one

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Compound of Interest

Compound Name: *Dihydro-2H-thiopyran-3(4H)-one*

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **Dihydro-2H-thiopyran-3(4H)-one**

Abstract

Dihydro-2H-thiopyran-3(4H)-one, also known as thian-3-one (CAS No: 19090-03-0), is a saturated heterocyclic ketone that serves as a valuable building block in synthetic organic chemistry. Its utility in the synthesis of more complex sulfur-containing molecules necessitates a robust and unambiguous method for its structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this purpose, providing detailed information about the molecular framework through the analysis of its hydrogen (¹H) and carbon-13 (¹³C) nuclei. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of **Dihydro-2H-thiopyran-3(4H)-one**, grounded in fundamental principles and supported by comparative data. We will explore the causal factors behind the observed chemical shifts and coupling patterns, present standardized protocols for data acquisition, and provide a self-validating framework for spectral interpretation aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Rationale

A thorough interpretation of NMR spectra begins with a detailed analysis of the molecule's structure. **Dihydro-2H-thiopyran-3(4H)-one** possesses a six-membered thiane ring with a carbonyl group at the C-3 position.

```
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// Invisible nodes for proton labels H2a [label="H", pos="2.2,1.3!", fontcolor="#4285F4"]; H2b [label="H", pos="1.0,1.4!", fontcolor="#4285F4"]; H4a [label="H", pos="0.5,-2.5!", fontcolor="#4285F4"]; H4b [label="H", pos="-0.5,-2.5!", fontcolor="#4285F4"]; H5a [label="H", pos="-2.2,-1.3!", fontcolor="#4285F4"]; H5b [label="H", pos="-2.0,-0.3!", fontcolor="#4285F4"]; H6a [label="H", pos="-2.2,1.3!", fontcolor="#4285F4"]; H6b [label="H", pos="-1.0,1.4!", fontcolor="#4285F4"];
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// Proton bonds C2 -- H2a [style=dashed, color="#5F6368"]; C2 -- H2b [style=dashed, color="#5F6368"]; C4 -- H4a [style=dashed, color="#5F6368"]; C4 -- H4b [style=dashed, color="#5F6368"]; C5 -- H5a [style=dashed, color="#5F6368"]; C5 -- H5b [style=dashed, color="#5F6368"]; C6 -- H6a [style=dashed, color="#5F6368"]; C6 -- H6b [style=dashed, color="#5F6368"]; } Caption: Molecular structure of Dihydro-2H-thiopyran-3(4H)-one with atom numbering.
```

The molecule is asymmetric, leading to five distinct carbon environments (C2, C3, C4, C5, C6) and four unique proton environments (on C2, C4, C5, C6). This lack of symmetry is key to predicting the number of signals in the NMR spectra.

- ^1H NMR Prediction: Four signals are expected, each integrating to two protons. The splitting pattern of each signal is dictated by the number of adjacent protons (n+1 rule).
- ^{13}C NMR Prediction: Five signals are anticipated, corresponding to the five chemically non-equivalent carbon atoms.

In-Depth Spectral Analysis

¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The chemical shift of each proton is influenced by the electronegativity of nearby atoms and functional groups.

Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz (Predicted)	Causality and Field Insights
H4	~2.8 – 3.0	Triplet (t)	6-7	<p>These protons are on the carbon alpha to the carbonyl group (C3). The electron-withdrawing nature of the carbonyl causes a significant downfield shift. They are coupled only to the two protons on C5, resulting in a clean triplet.</p>
H2	~2.7 – 2.9	Singlet (s)	N/A	<p>The protons on C2 are uniquely positioned between the sulfur atom (S1) and the carbonyl carbon (C3). Since there are no protons on the adjacent atoms, these protons are not subject to spin-spin coupling and appear as a singlet. Their chemical shift is</p>

influenced by both the adjacent sulfur and the alpha-carbonyl group. This singlet is a key signature for this specific isomer. A similar pattern is seen in the oxygen analog, Dihydro-2H-pyran-3(4H)-one. [\[1\]](#)

These protons are on the carbon alpha to the sulfur atom (S1). The electronegative sulfur deshields them, shifting them downfield. They are coupled to the two adjacent protons on C5, leading to a triplet.

H6	~2.6 – 2.8	Triplet (t)	6-7
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H5	~2.0 – 2.2	Quintet (quint) or Multiplet (m)	6-7	The protons on C5 are in a standard aliphatic environment, coupled to both the C4 protons (2H) and the C6 protons (2H).
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This 4-neighbor environment results in a quintet (or a more complex multiplet due to potential differences in J-coupling), appearing at the most upfield position.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Dihydro-2H-thiopyran-3(4H)-one** in CDCl_3 .

^{13}C NMR Spectrum

The ^{13}C NMR spectrum reveals the carbon backbone of the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Assignment	Chemical Shift (δ) ppm (Predicted)	DEPT-135 Signal	Causality and Field Insights
C3	> 200	None	The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, resulting in a signal far downfield. [2]
C2	~45 – 50	Negative (CH_2)	This carbon is alpha to both the sulfur atom and the carbonyl group. This dual influence places its signal significantly downfield relative to other methylene carbons in the ring.
C4	~40 – 45	Negative (CH_2)	As the carbon alpha to the carbonyl group, C4 is strongly deshielded and appears downfield. Its chemical shift is expected to be similar to that of the alpha-carbons in tetrahydro-4H-thiopyran-4-one. [3]
C6	~28 – 33	Negative (CH_2)	This carbon is alpha to the sulfur atom, which results in a moderate downfield shift compared to a

			standard alkane carbon.
C5	~24 – 28	Negative (CH ₂)	C5 is the most shielded carbon, being beta to both the sulfur and carbonyl groups. It resonates in a typical aliphatic methylene region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Dihydro-2H-thiopyran-3(4H)-one** in CDCl₃.

Experimental Protocols for Structural Verification

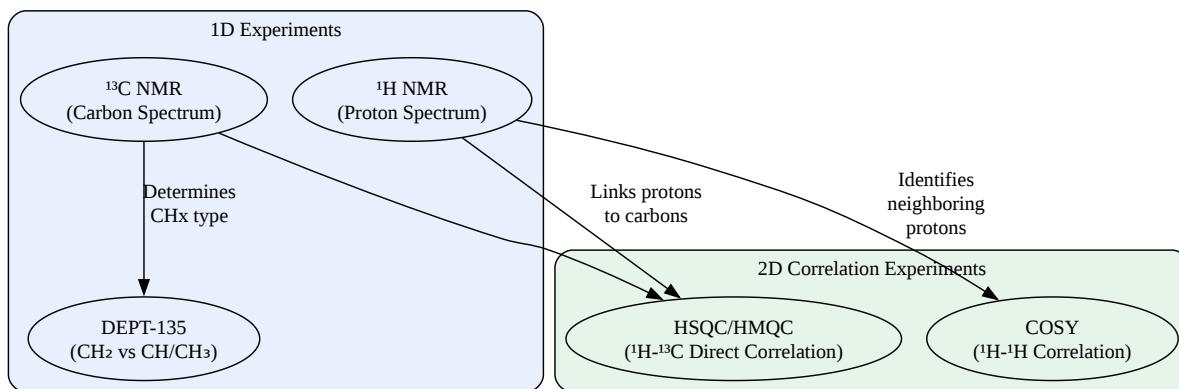
To ensure trustworthy and reproducible results, standardized experimental procedures are critical. The following protocols describe a self-validating system for the complete structural elucidation of **Dihydro-2H-thiopyran-3(4H)-one**.

Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. Use a solvent from a reputable supplier to avoid impurity peaks.[\[4\]](#)
- Sample Concentration: Dissolve approximately 5-10 mg of **Dihydro-2H-thiopyran-3(4H)-one** in 0.6-0.7 mL of CDCl₃.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Quality Check: Ensure the solution is clear and free of any particulate matter before capping the tube.

NMR Data Acquisition Workflow

The following sequence of experiments provides a comprehensive dataset for unambiguous spectral assignment.



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- ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on chemical shifts, multiplicities, and integrations.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
- DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating methylene (CH₂, negative signal) from methine/methyl (CH/CH₃, positive signal) carbons. Quaternary carbons (like C3) will be absent.
- COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons. For

this molecule, a key correlation would be expected between the H5 and H6 signals, and between the H5 and H4 signals.

- HSQC or HMQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the definitive step for linking the proton assignments to the carbon backbone, confirming the full structure.

By following this workflow, the resulting data provides a self-validating and unambiguous assignment of the ¹H and ¹³C NMR spectra for **Dihydro-2H-thiopyran-3(4H)-one**.

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